molecular formula C60H74N4O14 B8104335 Dbco-peg10-dbco

Dbco-peg10-dbco

Cat. No.: B8104335
M. Wt: 1075.2 g/mol
InChI Key: YKWYKWQNOGPNML-UHFFFAOYSA-N
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Description

DBCO-PEG10-DBCO is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (DBCO) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is widely used in bioorthogonal chemistry due to its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG10-DBCO involves the conjugation of DBCO groups to a PEG spacer. The reaction typically proceeds through the following steps:

    Activation of PEG: The PEG spacer is activated using a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester.

    Conjugation with DBCO: The activated PEG is then reacted with DBCO under mild conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation of PEG: Large quantities of PEG are activated using NHS ester or other activating agents.

    Large-Scale Conjugation: The activated PEG is reacted with DBCO in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG10-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .

Common Reagents and Conditions

    Reagents: Azide-bearing compounds or biomolecules.

    Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrates. No copper catalyst is required, which makes the reaction biocompatible.

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is formed between the DBCO group and the azide group of the reacting compound .

Scientific Research Applications

DBCO-PEG10-DBCO has a wide range of applications in scientific research, including:

    Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and polymers.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.

    Medicine: Utilized in the development of drug delivery systems and targeted therapies, including the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation

    Industry: Applied in the functionalization of surfaces and materials for various industrial applications.

Mechanism of Action

DBCO-PEG10-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group undergoes a cycloaddition reaction with azide-bearing compounds, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules without interfering with native biological functions .

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG5-DBCO: Similar to DBCO-PEG10-DBCO but with a shorter PEG spacer arm, which may affect its solubility and flexibility.

    DBCO-PEG4-DBCO: Another variant with an even shorter PEG spacer, offering different solubility and reactivity profiles.

Uniqueness

This compound is unique due to its longer PEG spacer arm, which provides enhanced water solubility and membrane permeability. This makes it particularly suitable for applications requiring high solubility and biocompatibility .

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H74N4O14/c65-57(61-25-21-59(67)63-47-53-13-3-1-9-49(53)17-19-51-11-5-7-15-55(51)63)23-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-24-58(66)62-26-22-60(68)64-48-54-14-4-2-10-50(54)18-20-52-12-6-8-16-56(52)64/h1-16H,21-48H2,(H,61,65)(H,62,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWYKWQNOGPNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H74N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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